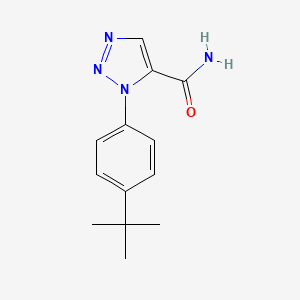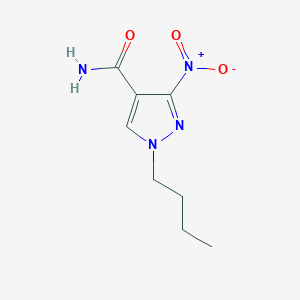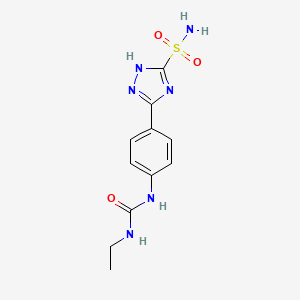
1H-1,2,4-Triazole-3-sulfonamide, 5-(4-(3-ethylureido)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triazole-3-sulfonamide, 5-(4-(3-ethylureido)phenyl)- is a compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole-3-sulfonamide, 5-(4-(3-ethylureido)phenyl)- typically involves multi-step reactions. One common method includes the reaction of 1H-1,2,4-triazole-3-sulfonamide with 4-(3-ethylureido)phenyl derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1H-1,2,4-Triazole-3-sulfonamide, 5-(4-(3-ethylureido)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
1H-1,2,4-Triazole-3-sulfonamide, 5-(4-(3-ethylureido)phenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 1H-1,2,4-Triazole-3-sulfonamide, 5-(4-(3-ethylureido)phenyl)- involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,4-Triazole-3-sulfonamide: A simpler derivative with similar chemical properties.
1,2,3-Triazole Derivatives: Compounds with a different arrangement of nitrogen atoms in the ring but similar reactivity.
Sulfonamide Derivatives: Compounds containing the sulfonamide group with varying substituents.
Uniqueness
1H-1,2,4-Triazole-3-sulfonamide, 5-(4-(3-ethylureido)phenyl)- stands out due to its unique combination of the triazole ring and sulfonamide group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Propiedades
Número CAS |
4922-95-6 |
|---|---|
Fórmula molecular |
C11H14N6O3S |
Peso molecular |
310.34 g/mol |
Nombre IUPAC |
1-ethyl-3-[4-(5-sulfamoyl-1H-1,2,4-triazol-3-yl)phenyl]urea |
InChI |
InChI=1S/C11H14N6O3S/c1-2-13-10(18)14-8-5-3-7(4-6-8)9-15-11(17-16-9)21(12,19)20/h3-6H,2H2,1H3,(H2,12,19,20)(H2,13,14,18)(H,15,16,17) |
Clave InChI |
MLGPNLVHULUZJN-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)NC1=CC=C(C=C1)C2=NNC(=N2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


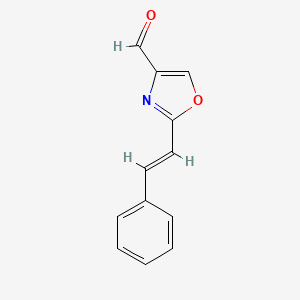


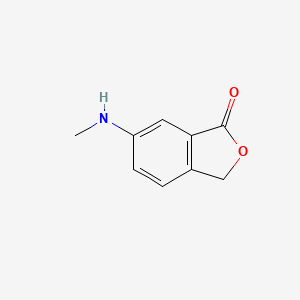
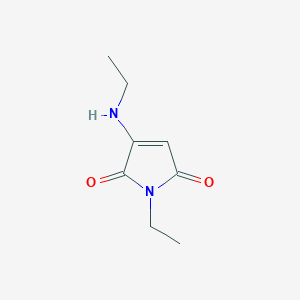
![4-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]aniline](/img/structure/B12878102.png)
![4-Mercaptobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12878108.png)



![1-Ethyl-2,3-dioxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B12878142.png)
